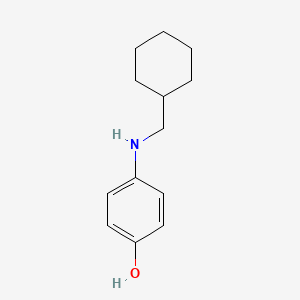

4-(Cyclohexylmethylamino)phenol

Description

Structural Classification and Significance within Organic Chemistry

Phenols are a class of organic compounds featuring a hydroxyl (—OH) group directly attached to an aromatic hydrocarbon ring. britannica.com The position of this hydroxyl group and any other substituents on the aromatic ring gives rise to a vast array of isomers with distinct chemical and physical properties. Substituents can be classified based on their position relative to the hydroxyl group as ortho (position 2), meta (position 3), or para (position 4). britannica.com This substitution pattern is crucial as it influences the molecule's reactivity, acidity, and steric hindrance. For instance, the hydroxyl group is an activating, ortho-, para- directing group in electrophilic aromatic substitution reactions, meaning it enhances the reactivity of the ring at these positions. britannica.com

Overview of Phenolic Compounds in Biological and Medicinal Research

The phenol (B47542) motif is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. nsf.gov Naturally occurring phenols, such as tyrosine, serotonin, and various plant-derived polyphenols, play vital roles in human physiology and diet. nsf.gov In the realm of medicine, phenolic compounds are integral to the structure and activity of many therapeutic agents.

For example, the simple phenol, once used by Joseph Lister as a surgical antiseptic, paved the way for the development of less toxic phenolic derivatives for disinfection. britannica.comrsc.org Today, more complex phenolic structures are found in antibiotics, anti-inflammatory drugs, anesthetics, and analgesics. nsf.govrsc.org The antioxidant properties of many phenols, stemming from their ability to scavenge free radicals, are also a significant area of research, with implications for cancer chemoprevention and the mitigation of oxidative stress-related diseases. nih.gov The continuous exploration of phenolic derivatives fuels the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action.

Introduction to Aminophenol Derivatives as Bioactive Scaffolds

Aminophenols are a subclass of substituted phenols that contain both a hydroxyl and an amino group. The relative position of these two groups (ortho, meta, or para) significantly influences their properties and biological activities. Para-aminophenol (4-aminophenol) and its derivatives are particularly noteworthy in medicinal chemistry. For instance, paracetamol (acetaminophen), a widely used analgesic and antipyretic, is a derivative of 4-aminophenol (B1666318). nih.gov

Recent research has demonstrated that derivatives of 4-aminophenol can exhibit a broad spectrum of biological activities. Studies have shown that synthesized Schiff base derivatives of 4-aminophenol possess significant antimicrobial and antidiabetic properties. nih.govmdpi.comresearchgate.netelsevierpure.com These compounds have shown activity against various strains of bacteria and have demonstrated the ability to inhibit enzymes like α-amylase and α-glucosidase, which are relevant to diabetes management. nih.govmdpi.comresearchgate.netelsevierpure.com Furthermore, some aminophenol derivatives have been investigated for their potential as anticancer agents, with studies showing they can interact with DNA and induce apoptosis in cancer cell lines. nih.govnih.govresearchgate.net These findings underscore the importance of the aminophenol scaffold as a versatile platform for the development of new bioactive molecules.

Contextualizing the 4-(Cyclohexylmethylamino)phenol Framework

The compound 4-(Cyclohexylmethylamino)phenol integrates three key structural features: a para-substituted phenol, a secondary amino group, and a cyclohexylmethyl moiety. While specific research on this exact molecule is limited in publicly available literature, its structure allows for informed speculation on its potential properties and areas of research interest.

The 4-aminophenol core suggests a potential for biological activity, drawing parallels to other bioactive aminophenol derivatives. The presence of the cyclohexylmethyl group attached to the amino nitrogen introduces a bulky, lipophilic substituent. This feature can significantly influence the compound's solubility, membrane permeability, and interaction with biological targets. The synthesis of such a compound would likely involve the reaction of 4-aminophenol with a cyclohexylmethyl halide or a related electrophile. A related compound, 2-Bromo-4-[(cyclohexyl-methyl-amino)-methyl]-phenol, is known, suggesting that synthetic routes to similar structures are feasible. lookchem.com

Given the established bioactivity of aminophenols and the modulating effect of lipophilic groups, 4-(Cyclohexylmethylamino)phenol could be a candidate for investigation in several areas, including as an antimicrobial, antioxidant, or as a scaffold for the development of new enzyme inhibitors. Its properties would be influenced by the interplay between the hydrogen-bonding capabilities of the phenolic hydroxyl and the amino group, and the steric and electronic effects of the cyclohexylmethyl substituent.

Detailed Data Tables

Due to the limited direct experimental data for 4-(Cyclohexylmethylamino)phenol, the following table provides properties of its core precursors, 4-Aminophenol and 4-Cyclohexylphenol, to offer a comparative context.

Table 1: Physicochemical Properties of Precursor Compounds

| Property | 4-Aminophenol | 4-Cyclohexylphenol |

| CAS Number | 123-30-8 | 1131-60-8 |

| Molecular Formula | C₆H₇NO | C₁₂H₁₆O |

| Molecular Weight | 109.13 g/mol | 176.25 g/mol |

| Melting Point | 186-189 °C | 130-135 °C |

| Boiling Point | 284 °C (decomposes) | 213-215 °C |

| Water Solubility | 15 g/L (20 °C) | 66.66 mg/L (25 °C) |

Data sourced from publicly available chemical databases. Properties for 4-Cyclohexylphenol are from reference chemicalbook.com.

Research Findings on Related Compounds

Research into derivatives of 4-aminophenol has yielded promising results in various therapeutic areas. The following table summarizes findings on different classes of 4-aminophenol derivatives.

Table 2: Biological Activities of 4-Aminophenol Derivative Classes

| Derivative Class | Key Research Findings | Reference |

| Schiff Bases | Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Significant α-amylase and α-glucosidase inhibitory activity, suggesting antidiabetic potential. | nih.govmdpi.comresearchgate.netelsevierpure.com |

| Paracetamol Analogues | New derivatives have shown modulating effects on thermoregulatory and nociceptive reactions in animal models, indicating potential as safer analgesic and antipyretic agents. | nih.gov |

| Retinamide Conjugates | The p-methylaminophenol component of Fenretinide (4-HPR) is crucial for its antioxidant and antiproliferative activities against various cancer cell lines. | nih.gov |

Properties

IUPAC Name |

4-(cyclohexylmethylamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h6-9,11,14-15H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFAWZRKDMSTHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 4 Cyclohexylmethylamino Phenol Analogs

Impact of the Cyclohexylmethylamino Moiety on Biological Activity

The cyclohexylmethylamino portion of the molecule is a significant contributor to its biological activity, primarily by influencing how the molecule fits into and interacts with target proteins. This moiety's size, shape, and flexibility are key determinants of binding affinity and efficacy.

The inherent flexibility of proteins means they can exist in multiple conformational states. nih.gov A ligand can bind to and stabilize a specific conformation, which is crucial for its biological function. nih.gov The cyclohexylmethylamino group plays a pivotal role in this process.

The nitrogen atom in the alkylamine chain is a critical feature. At physiological pH, this nitrogen is typically protonated, forming a positively charged ammonium (B1175870) ion. This charge allows for a strong ionic interaction, or salt bridge, with a negatively charged amino acid residue (like aspartate or glutamate) in the binding pocket of a target protein. This is a common and powerful anchoring point for many biologically active ligands.

The alkylamine chain itself, in this case a methylene (B1212753) (-CH2-) group, acts as a spacer. Its length and flexibility are optimized to position the bulky cyclohexyl group and the charged nitrogen atom correctly within the receptor for optimal binding. The introduction of a cyclohexyl moiety into other small molecules has been shown to improve antiproliferative activity, underscoring its importance. researchgate.net

Significance of the Phenolic Hydroxyl Group in Biological Efficacy

The phenolic hydroxyl (-OH) group is a well-known pharmacophore that contributes to a molecule's biological activity through various mechanisms, including hydrogen bonding and influencing electronic properties. nih.gov

The hydroxyl group is an excellent hydrogen bond donor and can also act as a hydrogen bond acceptor. This allows it to form crucial interactions with amino acid residues in a protein's active site, such as serine, threonine, or histidine, thereby increasing binding affinity and specificity. The ability of phenols to form hydrogen bonds can also stabilize the resulting phenoxyl radical after oxidation, which is important for antioxidant activity. nih.gov

Furthermore, the hydroxyl group is an activating, electron-donating group on the aromatic ring. Through resonance, it increases the electron density of the ring, which can influence its interaction with the biological target and its metabolic stability. nih.gov

Phenolic compounds are known for their antioxidant properties, which arise from the ability of the hydroxyl group to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. researchgate.netjscholarpublishers.com This process transforms the phenol (B47542) into a more stable, resonance-stabilized phenoxyl radical. researchgate.netnih.gov

Positional and Substituent Effects on Bioactivity Profiles

The specific placement of functional groups and the addition of other substituents can dramatically alter a molecule's biological activity. This is a core principle of medicinal chemistry and QSAR studies. For phenol derivatives, QSAR models have demonstrated that electronic features of the phenolic hydroxyl group are significant contributors to their biological effects. nih.gov

In the case of 4-(Cyclohexylmethylamino)phenol, the hydroxyl group is in the para position (position 4) relative to the amino substituent. Changing this to the meta (position 3) or ortho (position 2) position would alter the electronic distribution and the geometry of potential hydrogen bonds, likely leading to a different biological activity profile.

Similarly, adding substituents to the aromatic ring or the cyclohexane (B81311) ring would impact the molecule's properties. Key parameters in QSAR studies include:

Hydrophobicity (π or LogP): Adding lipophilic groups could enhance membrane permeability and interaction with hydrophobic pockets in a receptor. The cyclohexyl group itself contributes significantly to the molecule's lipophilicity. cabidigitallibrary.orgwalisongo.ac.id

Electronic Effects (σ): Electron-withdrawing or electron-donating substituents alter the pKa of the phenol and the charge distribution across the molecule, affecting binding interactions. walisongo.ac.id

Steric Factors (MR - Molar Refractivity): The size and shape of substituents can either promote or hinder the fit of the molecule into a binding site. walisongo.ac.id For some classes of substituted phenols, however, studies have concluded that cytotoxicity is primarily dependent on electronic and radical effects, with steric factors being less critical. nih.gov

The following table illustrates how modifications to a related 4-phenyl-piperidine scaffold affect opioid receptor binding, demonstrating the principles of positional and substituent effects.

| Analog Structure | Substituent (R) | Substituent (R4) | Key Finding | Reference |

|---|---|---|---|---|

| 4-(m-OH phenyl)-piperidine | Methyl | Methyl | Binds with high affinity to mu-opioid receptors. Phenyl axial conformation leads to agonism. | nih.gov |

| 4-(m-OH phenyl)-piperidine | Allyl | Methyl | Binding of an accessible phenyl equatorial conformation can produce antagonism. | nih.gov |

| 4-(m-OH phenyl)-piperidine | Phenethyl | Methyl | Demonstrates selective binding to opioid mu-receptors. | nih.gov |

| 4-(m-OH phenyl)-piperidine | Methyl | t-Butyl | The bulkier t-butyl group prevents the antagonistic phenyl equatorial conformation. | nih.gov |

Steric Hindrance and Lipophilicity Considerations in SAR

Beyond electronic effects, the steric and lipophilic properties of substituents play a critical role in the SAR of phenolic compounds. ijsmr.innih.gov Steric hindrance, the spatial arrangement of atoms, can influence how a molecule fits into a receptor's binding site, while lipophilicity, a measure of a compound's affinity for fatty or non-polar environments, is a determinant in its ability to cross biological membranes and reach its target. nih.govmdpi.com

Lipophilicity is a crucial parameter affecting the transport and distribution of a compound. nih.gov For a molecule to be effective, it must often pass through lipid cell membranes, a process favored by higher lipophilicity. mdpi.com However, excessive lipophilicity can lead to poor solubility, increased metabolic breakdown, or accumulation in fatty tissues. mdpi.com Therefore, achieving an optimal balance between lipophilicity and enzymatic activity is often a key goal in drug design. nih.gov For example, in a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives, the compound with the best antitumor activity was suggested to have an optimal balance between its enzymatic activity and lipophilicity. nih.gov

The size and shape of substituents (steric factors) also have a profound impact. Bulky groups can either enhance binding by creating favorable interactions or hinder it by preventing the molecule from adopting the correct orientation in a binding pocket. In hologram QSAR (HQSAR) models of certain phenol inhibitors, it was found that structural fragments with long side chains contributed to increased potency. nih.govnih.govdoaj.org

The interplay of these properties is demonstrated in the following table, which shows how different substituents on a core structure can affect both lipophilicity (represented by the calculated LogP, or cLogP) and biological activity (represented by IC₅₀ values, where a lower value indicates higher potency).

Table 1: Impact of Substituents on Lipophilicity and In Vitro Activity of 4-Phenoxy-phenyl Isoxazole Analogs This table is interactive. You can sort the columns by clicking on the headers.

| Compound ID | R₂ Substituent | cLogP¹ | Antiproliferative Activity IC₅₀ (μM) on MDA-MB-231 cells² |

|---|---|---|---|

| 6a | Methoxy (B1213986) | 4.31 | 5.23 |

| 6b | Ethoxy | 4.71 | >10 |

| 6c | Isopropoxy | 5.11 | >10 |

| 6d | Cyclopropylmethoxy | 5.26 | >10 |

| 6h | Acetamide | 3.65 | >10 |

| 6l | Phenylacetamide | 4.96 | 1.85 |

¹ cLogP values were calculated using Molsoft online software. nih.gov ² Data represents the mean values from two independent experiments. nih.gov Data sourced from Han et al. (2022). nih.gov

Computational and Statistical Approaches to SAR/QSAR

To systematically analyze and predict the biological activity of compounds like 4-(cyclohexylmethylamino)phenol analogs, researchers employ various computational and statistical methods. These in silico techniques are integral to modern drug discovery, allowing for the screening of virtual libraries and the rational design of more potent and selective molecules.

Predictive Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are built using calculated molecular descriptors that quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. ijsmr.in

Several QSAR methodologies have been successfully applied to phenolic compounds and their derivatives:

Hologram QSAR (HQSAR): This 2D QSAR method uses molecular fragments (holograms) to predict biological activity. HQSAR models developed for a series of 4-[(diethylamino)methyl]-phenol inhibitors of cholinesterase enzymes showed significant predictive power, with high correlation coefficients for both training and test sets of compounds. nih.govnih.gov

Machine Learning and Deep Neural Networks (DNN): Advanced machine learning algorithms can capture complex, non-linear relationships between molecular features and activity. A DNN-based QSAR model was successfully developed to predict the cytotoxicity of phenols, demonstrating high performance in predicting the activity of new compounds. ijsmr.in

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These 3D-QSAR techniques generate models based on the 3D spatial arrangement of steric and electrostatic fields around the molecules. explorationpub.com For a series of phenol ether derivatives acting as proteasome inhibitors, both CoMFA and CoMSIA models were developed that showed good internal validation and predictive ability for test set compounds. explorationpub.comexplorationpub.com

These predictive models not only forecast the activity of untested analogs but also provide visual maps (in the case of 3D-QSAR) that highlight which regions of a molecule are critical for enhancing or diminishing its biological effects, thereby guiding further design. explorationpub.comexplorationpub.com

Table 2: Experimental and Predicted Activity of Phenol Ether Proteasome Inhibitors from a CoMSIA Model This table is interactive. You can sort the columns by clicking on the headers.

| Compound ID | Experimental pIC₅₀¹ | Predicted pIC₅₀² | Residual |

|---|---|---|---|

| 3 | 6.337 | 6.324 | 0.013 |

| 5 | 6.009 | 6.027 | -0.018 |

| 11 | 5.495 | 5.501 | -0.006 |

| 16 | 7.310 | 7.307 | 0.003 |

| 18 | 5.229 | 5.231 | -0.002 |

| 27 | 6.658 | 6.649 | 0.009 |

¹ pIC₅₀ is the negative logarithm of the half maximal inhibitory concentration (IC₅₀). explorationpub.com ² Predicted pIC₅₀ values from the CoMSIA-SEHA model test set. explorationpub.com Data sourced from Liu et al. (2023). explorationpub.com

Ligand Efficiency and Druglikeness Assessments

In addition to predicting raw potency, a key goal of computational chemistry in drug design is to optimize the "quality" of a lead compound. This involves assessing its ligand efficiency and "druglikeness."

Ligand Efficiency (LE) is a metric that relates the binding affinity of a compound to a non-hydrogen atom count. It helps identify compounds that achieve high potency with a relatively small size, which is often a desirable trait for developing drugs with favorable pharmacokinetic properties. The concept involves finding an optimal balance between factors like enzymatic activity and physicochemical properties such as lipophilicity. nih.gov

Druglikeness refers to the qualitative assessment of a compound's potential to be developed into an orally active drug. This is often evaluated by comparing a molecule's physicochemical properties to established guidelines, such as:

Lipinski's Rule of Five: Provides guidelines for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Veber's Rules: Emphasize the importance of polar surface area and the number of rotatable bonds for good oral bioavailability.

Egan's Rules: Offer another model based on logP and polar surface area.

Compliance with these rules suggests a higher probability of a compound having good absorption and distribution properties. mdpi.com Computational tools are also used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties, providing a more comprehensive profile of a compound's potential suitability as a drug candidate. explorationpub.comexplorationpub.com These assessments are critical for filtering large virtual libraries and prioritizing the synthesis of compounds with a higher likelihood of success in later developmental stages. explorationpub.com

Molecular Mechanisms and Biological Interactions of 4 Cyclohexylmethylamino Phenol Analogs

Enzyme Inhibition and Modulation

Analogs of 4-(Cyclohexylmethylamino)phenol have been investigated for their ability to inhibit or modulate a range of enzymes critical to various biological pathways. These interactions are highly dependent on the specific substitutions and structural motifs of the analog, which determine its ability to fit into and interact with the enzyme's active site.

Inhibition of Mycobacterium tuberculosis Enoyl-CoA Hydratase (ECHA6) by Pyrimidine (B1678525) Derivatives

Enoyl-acyl carrier protein reductase (InhA) is a vital enzyme in the type II fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. plos.org The inhibition of InhA disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. plos.org Consequently, InhA is a validated target for antitubercular drugs. plos.org

Direct inhibitors of InhA are of significant interest as they can circumvent the resistance mechanisms that affect prodrugs like isoniazid (B1672263) (INH), which require activation by a mycobacterial enzyme. plos.org Research into novel direct InhA inhibitors has identified several classes of molecules, including pyrimidine derivatives. researchgate.net For instance, a series of isatin-pyrimidine hybrid derivatives have been synthesized and evaluated as InhA inhibitors. researchgate.net Molecular docking studies of these hybrids suggest they bind within the enzyme's active site, utilizing a relatively unexplored hydrophobic pocket. researchgate.net One particularly potent compound from this series demonstrated an IC₅₀ value of 0.6 ± 0.94 µM, which is comparable to isoniazid, and notably, it was also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. researchgate.net The stability of the compound's complex with the target enzyme has been supported by molecular dynamics simulations, paving the way for the design of new antitubercular agents based on this scaffold. researchgate.net

Effects on Melanin (B1238610) Synthesis and Tyrosinase Activity by 4-Substituted Phenols

Tyrosinase is a key, multi-copper-containing enzyme that plays a crucial role in melanogenesis (the production of melanin) and the enzymatic browning of foods. nih.govnih.gov It catalyzes the oxidation of phenols, such as L-tyrosine, to quinones, which are precursors to melanin. nih.govresearchgate.net The inhibition of tyrosinase is therefore a major focus for the development of depigmenting agents in cosmetics and treatments for hyperpigmentation disorders. nih.govmdpi.com

Phenolic compounds are a well-established class of tyrosinase inhibitors. The inhibitory mechanism often involves the phenol (B47542) group mimicking the natural substrate and binding to the enzyme's active site. The presence and position of hydroxyl groups on the phenolic ring are significant for activity. Specifically, 4-substituted phenol moieties, such as those found in 4-n-butylresorcinol, have been shown to be potent inhibitors. The hypopigmentary effect of 4-n-butylresorcinol has been attributed to its direct inhibition of tyrosinase activity.

A chalcone (B49325) derivative, 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone, which contains both a cyclohexyl group and a substituted phenol, was identified as a potent anti-melanogenic agent. mdpi.com This compound strongly inhibited cellular melanin production and tyrosinase activity in B16F10 melanoma cells. mdpi.com Its mechanism involves the suppression of the expression of tyrosinase and other related proteins like TRP-1, TRP-2, and the microphthalmia-associated transcription factor (MITF). mdpi.com

The mode of inhibition by phenolic compounds can vary, including competitive, uncompetitive, noncompetitive, and mixed-type inhibition. researchgate.net For example, some flavonoids act as competitive inhibitors, while others may act as suicide substrates, irreversibly inactivating the enzyme.

Table 1: Inhibitory Activity of Various Phenolic Compounds on Tyrosinase

| Compound | Type/Source | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Quercetin (B1663063) | Flavonoid | 44.38 µM | Competitive | |

| 4-n-butylresorcinol | 4-Substituted Phenol | - | Direct Inhibition | |

| L-pyroglutamic acid | Carboxylic Acid | 3.38 mM | Competitive | |

| 3-phenyllactic acid | Carboxylic Acid | 3.50 mM | Mixed-type | |

| Malic acid | Carboxylic Acid | 3.91 mM | Mixed-type | |

| Lactic acid | Carboxylic Acid | 5.42 mM | Mixed-type | |

| Chalcone-21 | Chalcone Derivative | - | Suppresses Expression | mdpi.com |

Inhibition of Glycosidase and Amylase Enzymes

Alpha-glucosidase and alpha-amylase are key enzymes in the digestive tract responsible for breaking down carbohydrates into glucose. Inhibiting these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a therapeutic approach for managing diabetes.

Flavonoids, a major class of plant-based phenolic compounds, have been shown to inhibit these enzymes. The inhibitory activity is closely linked to the specific structure of the flavonoid. For yeast α-glucosidase, potent inhibition was observed from flavonols, isoflavones, and anthocyanidins, with IC₅₀ values often below 15 µM. Key structural features that enhance inhibitory activity against α-glucosidase include an unsaturated C ring, a hydroxyl group at the C3 position, and hydroxyl substitutions on the B ring.

For pancreatic α-amylase, flavonoids such as luteolin, myricetin, and quercetin are potent inhibitors. The structural features favoring α-amylase inhibition include a 2,3-double bond in the C ring and hydroxyl groups on the B ring, whereas a 3-OH group tends to reduce activity. Kinetic studies of phenolic extracts from Cotoneaster species have indicated a mixed type of inhibition for both α-glucosidase and α-amylase.

Table 2: Inhibitory Activity of Phenolic Compounds on Digestive Enzymes

| Compound/Extract | Target Enzyme | IC₅₀ Value | Reference |

|---|---|---|---|

| Cotoneaster bullatus Leaf Extract | α-Glucosidase | 8.6 µg/mL | |

| Acarbose (Control) | α-Glucosidase | 169.5 µg/mL | |

| Cotoneaster bullatus Leaf Extract | α-Amylase | 41.8 µg/mL | |

| Luteolin | α-Amylase | < 500 µM | |

| Myricetin | α-Amylase | < 500 µM | |

| Quercetin | α-Amylase | < 500 µM |

Modulation of Other Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, Angiotensin I)

Xanthine Oxidase

Xanthine oxidase (XO) is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of XO leads to an overproduction of uric acid, which can result in hyperuricemia and gout. Phenolic compounds have been identified as inhibitors of XO. A study of eight structurally diverse phenolic compounds, including flavonoids and chlorogenic acids, found that they exhibited XO inhibitory activity in a concentration-dependent manner. Flavonoids like quercetin showed more potent inhibition compared to chlorogenic acids. Computational studies suggest that these phenolic compounds bind to the molybdenum (MO) cofactor site of the enzyme, which is the active site for catalysis. The interaction with amino acids at this site is responsible for the observed inhibitory effect.

Table 3: Xanthine Oxidase Inhibitory Activity of Phenolic Compounds

| Compound | Compound Class | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Quercetin (C1) | Flavonoid | 11.23 | |

| Quercetin-3-rhamnoside (C2) | Flavonoid | 19.34 | |

| 4, 5-O-dicaffeoylquinic acid (C3) | Chlorogenic Acid | 21.36 | |

| 3, 5-O-dicaffeoylquinic acid (C4) | Chlorogenic Acid | 32.41 | |

| 3, 4-O-di-caffeoylquinic acid (C5) | Chlorogenic Acid | 40.12 | |

| 4-O-caffeoylquinic acid (C6) | Chlorogenic Acid | 69.21 | |

| 3-O-caffeoylquinic acid (C7) | Chlorogenic Acid | 89.21 | |

| Caffeic acid (C8) | Chlorogenic Acid | >100 |

Angiotensin I-Converting Enzyme (ACE)

Angiotensin I-converting enzyme (ACE) is a zinc-containing metalloenzyme that plays a critical role in regulating blood pressure. nih.gov It converts angiotensin I to the potent vasoconstrictor angiotensin II. Inhibition of ACE is a primary strategy for treating hypertension.

Numerous studies have shown that plant-derived phenolic compounds can inhibit ACE. nih.gov A study of 22 different phenolic compounds revealed that their inhibitory activity is strongly linked to their structure. The number of hydroxyl groups on the benzene (B151609) ring is a key factor; more hydroxyl groups generally lead to higher activity, while replacing them with methoxy (B1213986) groups decreases activity. Docking studies indicate that phenolic acids and flavonoids can inhibit ACE by interacting with the essential zinc ion in the enzyme's active site. This interaction is further stabilized by hydrogen bonds and other interactions with surrounding amino acid residues, effectively blocking the enzyme's catalytic function. nih.gov

Table 4: Angiotensin I-Converting Enzyme (ACE) Inhibitory Activity of Phenolic Compounds

| Compound | Compound Class | IC₅₀ Value (mM) | Reference |

|---|---|---|---|

| Tannic acid | Tannin | 0.23 | |

| Quercetin | Flavonoid | 0.41 | nih.gov |

| Kaempferol | Flavonoid | - | nih.gov |

| Rutin | Flavonoid | - | nih.gov |

| Hydroxybenzoic acids | Phenolic Acid | 2 - 9.3 | nih.gov |

| Hydroxycinnamic acids | Phenolic Acid | 2 - 9.3 | nih.gov |

Receptor Binding and Ligand-Receptor Interactions

Beyond enzyme modulation, analogs of 4-(Cyclohexylmethylamino)phenol can also function as ligands that bind to and modulate cellular receptors, influencing signaling pathways.

Complement C5a Receptor Ligand Affinity and Modulation

The complement C5a receptor (C5aR or CD88) is a G protein-coupled receptor that is a key player in the inflammatory response. Its endogenous ligand is the potent inflammatory peptide C5a. The binding of C5a to C5aR on cells like neutrophils and macrophages triggers a cascade of inflammatory events. The human C5aR binds C5a with a high affinity, typically with a dissociation constant (Kd) of around 1 nM.

The development of antagonists for C5aR is a therapeutic goal for managing inflammatory diseases. Research has focused on creating peptide and peptidomimetic compounds that can block C5a binding. The affinity of these antagonists for the receptor is a critical measure of their potential efficacy. Studies on C5aR antagonists have included linear and cyclic peptides. One such linear peptide antagonist, MeFKPdChaWr, incorporates cyclohexylalanine (Cha), a structural analog to the cyclohexylmethylamino group. The affinity of this antagonist for the C5aR in human polymorphonuclear leukocyte (PMN) membranes was determined to have a pKi of 7.2. In membranes from the human umbilical artery, both the linear antagonist containing cyclohexylalanine and a cyclic antagonist showed similar affinities for the C5aR. These findings demonstrate that molecules incorporating a cyclohexyl moiety can effectively bind to the C5a receptor and act as antagonists, modulating its activity.

CD4 Receptor Mimicry and HIV-1 gp120 Binding Mechanisms

Small-molecule inhibitors that mimic the CD4 receptor are a promising class of anti-HIV-1 agents. These molecules function by binding to the viral envelope glycoprotein (B1211001) gp120, thereby preventing its interaction with the host cell's CD4 receptor, a critical step in viral entry. nih.gov The binding of these CD4 mimics often occurs within a highly conserved and functionally significant pocket on gp120 known as the Phe 43 cavity. nih.gov

The interaction of a CD4 mimic with gp120 can induce conformational changes in the glycoprotein, exposing its co-receptor-binding site. This mechanism can lead to a synergistic effect when used in combination with co-receptor antagonists. Studies on various small molecule HIV-1 inhibitors have identified key resistance mutations within the CD4 binding pocket of gp120, such as M426L and M475I, confirming that the viral envelope is the direct target of these inhibitors. nih.gov The development of 4'-ethynyl (4'-E) nucleoside analogs has also shown potent activity against a wide spectrum of HIV variants, including those resistant to multiple drugs. nih.gov These analogs act as nucleoside reverse transcriptase inhibitors, further highlighting the diverse strategies for targeting HIV-1. nih.gov

Interactive Table:

Table 1: HIV-1 Inhibitory Activity of a Small Molecule CD4 Mimic (BMS-378806)| Virus Strain | Coreceptor Usage | EC50 (nM) |

|---|---|---|

| NL4-3 | X4 | 1.1 |

| Ba-L | R5 | 3.3 |

| IIIB | X4 | 12 |

| RF | X4 | 743 |

| MN | X4 | 0.9 |

| SF-2 | X4 | 1.8 |

Data sourced from studies on small molecule HIV-1 inhibitors. nih.gov

Adenosine (B11128) Receptor Antagonism and Selectivity Profiling

Adenosine receptors (ARs) are a family of four G protein-coupled receptors (A1, A2A, A2B, and A3) that are involved in numerous physiological processes. nih.gov Developing selective antagonists for these receptor subtypes is a significant area of research, though achieving high selectivity can be challenging due to the structural similarities in their orthosteric binding sites. nih.gov Medicinal chemistry efforts have led to the development of selective ligands for each AR subtype. nih.gov

The selectivity of an antagonist is determined by its binding affinity (Ki) for each receptor subtype. For example, N6-substituted adenosine analogues have been synthesized and shown to exhibit highly selective binding to the rat A1 receptor, with Ki values in the low nanomolar range. nih.gov In contrast, other compounds, such as certain xanthine derivatives, have been developed as potent and selective A2B receptor antagonists. mdpi.com The selectivity profile of these compounds is crucial for their potential therapeutic applications.

Interactive Table:

Table 2: Binding Affinity (Ki, nM) of Various Antagonists at Human Adenosine Receptor Subtypes| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) |

|---|---|---|---|

| CGS 15943 | 4.1 | 2.5 | 45 |

| ZM 241385 | 1300 | 0.5 | 130 |

| MRS 1220 | 1000 | >10000 | 1.9 |

| DPCPX | 0.45 | 1600 | >10000 |

| SCH 58261 | 1300 | 1.1 | >10000 |

This table presents a selection of well-characterized adenosine receptor antagonists and their binding affinities to illustrate the concept of selectivity profiling. researchgate.net

Estrogen Receptor Alpha (ERα) Interactions by Small Phenolic Compounds

Small phenolic compounds, which are prevalent in the diet and environment, have the potential to interact with the estrogen receptor alpha (ERα), a key regulator of endocrine function. frontiersin.org Such interactions can lead to these compounds acting as endocrine disruptors. frontiersin.org The binding of a ligand to the ERα ligand-binding domain (LBD) can initiate a cascade of events leading to the regulation of target gene expression. frontiersin.org

Research has shown that various phenolic compounds can exhibit estrogenic or anti-estrogenic activity. frontiersin.org For instance, a study of 22 different small phenolic compounds revealed that several could mimic the effects of estradiol (B170435) (E2) on the expression of ERα target genes. frontiersin.org The relative binding affinity (RBA) of a compound for ERα is a measure of its potential to interact with the receptor. Studies on 11β-substituted estradiol analogs have shown that modifications to the phenolic scaffold can lead to a transition from agonist to antagonist activity, while still retaining high binding affinity for the ERα-LBD. nih.gov

Interactive Table:

Table 3: Relative Binding Affinity (RBA) of Various Compounds for Estrogen Receptor Alpha (ERα)| Compound | RBA (%) |

|---|---|

| 17β-Estradiol (E2) | 100 |

| Genistein | 4 |

| Coumestrol | 35 |

| Bisphenol A | 0.01 |

| 4-Nonylphenol | 0.005 |

The RBA is calculated relative to 17β-Estradiol, which is set at 100%. Data is compiled from studies on the interaction of various compounds with ERα. nih.gov

Antioxidative and Reactive Species Scavenging Mechanisms

Direct Scavenging of Free Radicals (e.g., DPPH)

Phenolic compounds are well-known for their antioxidant properties, which include the ability to directly scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate this activity. The mechanism of scavenging can occur through hydrogen atom transfer (HAT) or single-electron transfer (SET).

The antioxidant capacity of phenolic compounds is influenced by their chemical structure. For example, a study investigating the radical scavenging effects of acetaminophen (B1664979) (APAP) and p-aminophenol (p-AP) found that sulfation of APAP significantly decreased its antioxidant activity, whereas the sulfated form of p-AP retained activity comparable to its unsulfated counterpart. nih.gov This suggests that the presence of additional active sites on the molecule can influence its radical scavenging potential. nih.gov The IC50 value, which represents the concentration of an antioxidant required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant potency.

Interactive Table:

Table 4: DPPH Radical Scavenging Activity (IC50) of Various Phenolic Compounds| Compound | IC50 (µg/mL) |

|---|---|

| Gallic Acid | 8.9 |

| Caffeic Acid | 12.5 |

| Quercetin | 5.2 |

| Ascorbic Acid (Standard) | 10.4 |

IC50 values can vary depending on the specific assay conditions. This table provides a comparative overview of the DPPH scavenging activity of common phenolic antioxidants.

Inhibition of Lipid Peroxidation Pathways

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cellular damage. Phenolic compounds can inhibit lipid peroxidation by scavenging lipid peroxyl radicals and breaking the chain reaction of peroxidation. The ability of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant efficacy.

Recent research has identified ortho-aminophenol derivatives as potent inhibitors of lipid peroxidation and ferroptosis, a form of programmed cell death dependent on iron and characterized by lipid peroxidation. nih.gov These compounds have shown significant protective effects in various models of oxidative stress. nih.gov The reactivity of lipid peroxidation products, such as 4-hydroxy-2-nonenal (4HNE) and 4-oxo-2-nonenal (B12555) (4ONE), with amino acid nucleophiles underscores the importance of inhibiting their formation. nih.gov

Interactive Table:

Table 5: Inhibition of Lipid Peroxidation by Phenolic Compounds| Compound | Inhibition (%) at a given concentration |

|---|---|

| Catechin | 85% at 50 µM |

| Epicatechin | 80% at 50 µM |

| Rutin | 65% at 50 µM |

| Quercetin | 95% at 50 µM |

The percentage of inhibition of lipid peroxidation can vary based on the experimental model and the concentration of the compound tested.

Role of Quinone Formation in Redox Activity

The redox activity of phenolic compounds is closely linked to the formation of quinones. Phenols can be oxidized to form quinones, which are reactive electrophilic species. nih.gov This transformation can be catalyzed by enzymes such as cytochromes P450 and peroxidases. nih.gov For example, the metabolism of acetaminophen can lead to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). nih.govresearchgate.net

The formation of quinone imines from N-substituted 4-aminophenols is a recognized metabolic pathway. researchgate.net These quinone imines can be highly reactive and may undergo redox cycling, a process that can generate reactive oxygen species and contribute to oxidative stress. researchgate.net Therefore, while the initial phenolic compound may act as an antioxidant, its metabolic conversion to a quinone can lead to pro-oxidant effects. The introduction of a controlled amount of quinone into N,N,N′,N′-tetra(4-aminophenol)-1,4-phenylenediamine has been explored for applications in energy storage, highlighting the diverse roles of quinone chemistry. rsc.org

Cellular and Molecular Responses Beyond Direct Target Binding

The biological activities of phenolic compounds often extend beyond simple receptor binding, influencing a range of cellular processes. The following sections delve into the effects of 4-(Cyclohexylmethylamino)phenol analogs and related phenolic structures on fundamental cellular pathways.

The regulation of cellular growth and apoptosis is a critical area of research in cancer biology. Certain alkylamino phenol derivatives have demonstrated the ability to influence these pathways. For instance, a study on the alkylamino phenol derivative 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) revealed its potential to induce apoptosis in breast cancer cells. nih.gov This compound was found to activate caspase-3 and caspase-9, key enzymes in the apoptotic cascade. nih.gov The apoptotic response was linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) mediated Phosphatidylinositol 3-Kinase (PI3K)/S6K1 signaling pathway. nih.gov Another study highlighted that a 4-phenoxyphenol (B1666991) derivative could induce apoptosis in human hepatocellular carcinoma cells. nih.gov

The induction of apoptosis by phenolic compounds is a widely observed phenomenon. Natural phenolic compounds like curcumin, yakuchinone B, and resveratrol (B1683913) have been shown to induce apoptosis in various human tumor cell lines. researchgate.net The mechanism often involves the generation of reactive oxygen species (ROS), which can trigger apoptotic signaling cascades. semanticscholar.org For example, 3,4-dihydroxybenzoic acid has been found to induce apoptosis in human gastric carcinoma cells through the overproduction of ROS, leading to the activation of JNK/p38 MAPKs. semanticscholar.org

Quantitative structure-activity relationship (QSAR) studies on substituted phenols have provided further insights into the structural requirements for inducing apoptosis. For a series of substituted phenols, the ability to induce caspase-mediated apoptosis was found to be strongly dependent on steric parameters, suggesting an interaction with specific proteins like caspases or mitochondrial proteins. nih.gov

Table 1: Effects of Phenolic Analogs on Apoptosis Pathways

| Compound/Analog Class | Cell Line(s) | Observed Effects | Potential Mechanism of Action |

| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol (THTMP) | MCF7 and SK-BR3 (Breast Cancer) | Activation of caspase-3 and caspase-9, induction of apoptosis. nih.gov | Inhibition of EGFR/PI3K/S6K1 signaling pathway. nih.gov |

| 4-Phenoxyphenol derivative | Huh7 and Ha22T (Hepatocellular Carcinoma) | Induction of apoptosis. nih.gov | Not fully elucidated. |

| Curcumin, Yakuchinone B, Resveratrol | Various human tumor cell lines | Induction of apoptosis. researchgate.net | Varied, including modulation of Bcl-2 family proteins and caspase activation. |

| 3,4-Dihydroxybenzoic acid | Human Gastric Carcinoma | Induction of apoptosis. semanticscholar.org | Overproduction of ROS and activation of JNK/p38 MAPKs. semanticscholar.org |

Phenolic compounds can interact with DNA through various modes. Some synthetic phenolic food additives have been shown to form molecular complexes with DNA. epa.govnih.gov The nature of this interaction can vary, with some compounds acting as intercalating agents, inserting themselves between the base pairs of the DNA double helix. protocols.io This intercalation can potentially disrupt DNA replication and transcription.

Furthermore, some phenolic compounds can cause DNA damage through pro-oxidant activities, especially in the presence of metal ions like copper. nih.gov This can lead to the formation of reactive oxygen species that damage the DNA structure. nih.gov It has also been noted that standard DNA purification procedures using phenol can sensitize the DNA to oxidative damage. rotman-baycrest.on.ca

The cleavage of DNA is another important aspect of these interactions. Some plant extracts rich in phenolic compounds have been studied for their DNA cleavage activity. protocols.iocarlroth.com For instance, a methanol (B129727) extract of Vincetoxicum scandens, containing various phenolic compounds, exhibited DNA binding activity and weak DNA cleavage activity. protocols.io The ability of certain phenolic compounds to nick supercoiled DNA has also been demonstrated, with the activity varying depending on the specific structure of the phenol. researchgate.net

It is important to note that the interaction of phenolic compounds with DNA is complex and can be influenced by various factors, including the specific structure of the compound and the cellular environment.

Table 2: Interaction of Phenolic Compounds with DNA

| Phenolic Compound/Class | Type of Interaction | Method of Study | Key Findings |

| Synthetic phenolic food additives | Molecular complex formation. epa.govnih.gov | Spectroscopic and voltammetric techniques. | Potential to bind to DNA, with some causing damage to the helical structure. nih.gov |

| Various phenolic compounds | Pro-oxidant DNA damage. nih.gov | Electron spin resonance, measurement of 8-OHdG. | Can induce oxidative DNA damage in the presence of copper ions. nih.gov |

| Vincetoxicum scandens extract | DNA binding and cleavage. protocols.io | Agarose gel electrophoresis with pBR322 DNA and CT-DNA. | Exhibited DNA binding and weak cleavage activity. protocols.io |

| 1,2,4-benzenetriol, gallic acid, caffeic acid, gossypol | DNA nicking. researchgate.net | Purified supercoiled DNA assay. | Differing abilities to cause single-strand breaks in DNA. researchgate.net |

Phenolic compounds, particularly polyphenols, are well-documented for their immunomodulatory effects. nih.gov They can influence both the innate and adaptive immune systems through various mechanisms. While direct studies on the immunomodulatory properties of 4-(Cyclohexylmethylamino)phenol are lacking, the activities of other phenolic compounds offer valuable insights.

The function of various immune cells can also be affected by phenolic compounds. Polyphenols have been observed to influence the activity of macrophages, lymphocytes (T and B cells), and dendritic cells. nih.gov For example, some polyphenols can enhance the proliferation of lymphocytes and modulate the function of macrophages. The mechanisms behind these effects can involve the regulation of key signaling pathways within the immune cells, such as the NF-κB and MAPK pathways.

Furthermore, some phenolic compounds can exert their immunomodulatory effects through epigenetic modifications, such as DNA methylation and histone modification, which can alter the expression of genes involved in the immune response.

Table 3: Immunomodulatory Effects of Phenolic Compounds

| Phenolic Compound/Class | Immune Cell Type(s) | Observed Effects | Potential Mechanism of Action |

| Polyphenols (general) | Macrophages, Lymphocytes, Dendritic Cells | Modulation of cytokine production (inhibition of pro-inflammatory, potential promotion of anti-inflammatory). | Regulation of signaling pathways like NF-κB and MAPK. |

| Resveratrol | Macrophages | Inhibition of cyclooxygenase (COX) enzymes. | Reduced synthesis of prostaglandins (B1171923). |

| Quercetin | Mast cells, T cells | Inhibition of histamine (B1213489) release, reduction of pro-inflammatory cytokines, regulation of Th1/Th2 balance. nih.gov | Not fully elucidated. |

| Epigallocatechin gallate (EGCG) | Macrophages, Epithelial cells | Inhibition of iNOS expression. | Decreased synthesis of inflammatory mediators. |

Preclinical Pharmacological Investigations of 4 Cyclohexylmethylamino Phenol Analogs

In Vitro Efficacy in Disease Models

The preclinical evaluation of novel chemical entities is a critical step in the drug discovery process. For analogs of 4-(Cyclohexylmethylamino)phenol, a variety of in vitro assays have been employed to elucidate their potential therapeutic activities across a spectrum of diseases. These investigations provide the foundational data for further development and in vivo testing.

Antimycobacterial Activity against Mycobacterium tuberculosis

While direct studies on 4-(Cyclohexylmethylamino)phenol analogs are not extensively documented in the available literature, the broader class of phenolic compounds has been a subject of interest in the search for new anti-tuberculosis agents. Phenolic compounds are known to exhibit a range of biological activities, including antimycobacterial effects.

The general approach to assessing antimycobacterial activity involves determining the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis. This is often performed using broth microdilution or agar (B569324) dilution methods. For instance, novel 4-alkoxyquinolines were evaluated for their ability to inhibit the H37Rv strain of M. tuberculosis using a resazurin-based microtiter assay. nih.gov In this assay, a color change indicates bacterial viability, and the MIC is defined as the lowest compound concentration that prevents this change. nih.gov The activity of these compounds is often compared to standard anti-TB drugs like isoniazid (B1672263) and rifampin. nih.gov

Future investigations into 4-(Cyclohexylmethylamino)phenol analogs would likely employ similar established methodologies to determine their potential as antimycobacterial agents.

Antimicrobial Activity against Bacterial and Fungal Strains

The antimicrobial potential of phenolic derivatives extends to a wide array of bacteria and fungi. Studies on various phenolic compounds have demonstrated their ability to inhibit the growth of both planktonic cells and biofilms, which are notoriously difficult to eradicate.

The antimicrobial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and, in some cases, the Minimum Bactericidal Concentration (MBC). For example, the antimicrobial activity of naturally occurring phenols and their derivatives against Staphylococcus epidermidis and Pseudomonas aeruginosa has been evaluated using 96-well plate assays. nih.gov Similarly, extracts of Phoenix dactylifera L. pits, containing phenolic compounds, were tested against a panel of pathogenic bacteria and fungi using the well-diffusion method to measure zones of inhibition, followed by microdilution assays to determine MIC and MBC values. nih.gov

The antifungal activity of phenolic compounds from Vitis vinifera L. has also been investigated against human pathogenic fungi, with MIC values being a key endpoint. nih.gov The evaluation of 4-(Cyclohexylmethylamino)phenol analogs would likely follow these standard protocols to assess their broad-spectrum antimicrobial potential.

Table 1: Representative Antimicrobial Activity of Phenolic Compounds

| Compound/Extract | Organism | Method | Activity Metric | Result | Reference |

| 4-Alkoxyquinolines | Mycobacterium tuberculosis H37Rv | Resazurin Microtiter Assay | MIC | 0.03-12.32 µM | nih.gov |

| Phenolic Derivatives | Staphylococcus epidermidis | 96-well plate assay | MIC | Not specified | nih.gov |

| Phenolic Derivatives | Pseudomonas aeruginosa | 96-well plate assay | MIC | Not specified | nih.gov |

| Phoenix dactylifera L. Pits Extract | Staphylococcus aureus ATCC 5638 | Well Diffusion/Microdilution | IZD/MIC/MBC | 35.0 mm/500 µg/ml/1000 µg/ml | nih.gov |

| Phoenix dactylifera L. Pits Extract | Bacillus cereus ATCC 11778 | Well Diffusion/Microdilution | IZD/MIC/MBC | 20.0 mm/250 µg/ml/500 µg/ml | nih.gov |

| Phoenix dactylifera L. Pits Extract | Escherichia coli ATCC 8379 | Well Diffusion/Microdilution | IZD/MIC/MBC | 15.0 mm/500 µg/ml/1000 µg/ml | nih.gov |

| Phoenix dactylifera L. Pits Extract | Salmonella typhi DSM 17058 | Well Diffusion/Microdilution | IZD/MIC/MBC | 10.0 mm/250 µg/ml/500 µg/ml | nih.gov |

IZD: Inhibition Zone Diameter; MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Anti-cancer and Anti-proliferative Activity in Cell Lines

The anti-cancer and anti-proliferative activities of phenolic compounds and their derivatives are areas of intense research. Various analogs have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines.

The primary method for assessing anti-proliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of a compound that inhibits cell proliferation by 50%.

For instance, a series of 4-[(halophenyl)diazenyl]phenol derivatives were screened for their anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines using the MTS assay, a similar colorimetric method. researchgate.net In another study, 4-phenyl-2-quinolone derivatives were evaluated against a panel of human tumor cell lines including colon carcinoma (COLO205), renal cell carcinoma (A498), lung carcinoma (H460), and liver carcinoma (Hep3B). nih.gov The anti-proliferative effects of 4-methyl-2,6-bis(1-phenylethyl)phenol (B161580) were tested on various cancer cell lines, including MDA-MB 231 (breast cancer), C6 glioma, HCT-15 (colon cancer), and LoVo (colon cancer). nih.gov

Further investigations into the mechanisms of action often include assays for apoptosis induction, such as acridine (B1665455) orange/ethidium bromide staining and analysis of caspase-3 activation. nih.gov

Table 2: In Vitro Anti-proliferative Activity of Phenolic Analogs

| Compound Class | Cell Line | Assay | Activity Metric | Result | Reference |

| 4-[(Halophenyl)diazenyl]phenol Derivatives | Nasopharyngeal Cancer (HK-1) | MTS Assay | Cell Viability | Compound-dependent reduction in viability | researchgate.net |

| 4-Phenyl-2-quinolone Derivatives | Colon Carcinoma (COLO205) | Not specified | IC50 | 0.32–47.1 µM | nih.gov |

| 4-Phenyl-2-quinolone Derivatives | Lung Carcinoma (H460) | Not specified | IC50 | 0.89 µM (for compound 22) | nih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | Breast Cancer (MDA-MB 231) | Not specified | Anti-proliferative | Strongest activity among tested compounds | nih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | Glioma (C6) | Not specified | Anti-proliferative | Suppressed survival | nih.gov |

| 4-Methyl-2,6-bis(1-phenylethyl)phenol | Colon Cancer (HCT-15) | Not specified | Anti-proliferative | Suppressed survival | nih.gov |

| Thiazole-(benz)azole Derivatives | Lung Cancer (A549) | MTT Assay | Not specified | Significant anticancer activity for some compounds | nih.gov |

| Thiazole-(benz)azole Derivatives | Glioma (C6) | MTT Assay | Not specified | Significant anticancer activity for some compounds | nih.gov |

IC50: Half-maximal inhibitory concentration

Antiplatelet Effects of Phenol (B47542) Derivatives

Phenolic compounds have also been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. The antiplatelet effects of various phenol derivatives have been studied in human blood samples.

A common method to assess antiplatelet activity is impedance aggregometry, where platelet aggregation is induced by agents such as arachidonic acid (AA) or collagen. The extent of aggregation is measured and compared to a control. The potency of a compound is often expressed as its IC50 value, the concentration required to inhibit aggregation by 50%.

A study comparing the antiplatelet effects of 22 phenol derivatives found that several compounds were highly active. researchgate.netnih.gov For example, 4-methylcatechol (B155104) was identified as a potent antiplatelet compound, significantly more so than acetylsalicylic acid (ASA) when aggregation was triggered by arachidonic acid. nih.govnih.gov The study highlighted four promising phenol derivatives for potential future in vivo testing: 4-ethylcatechol, 4-fluorocatechol, 2-methoxy-4-ethylphenol, and 3-methylcatechol. researchgate.netnih.gov

Table 3: Antiplatelet Effects of Phenol Derivatives

| Compound | Aggregation Inducer | Method | Key Finding | Reference |

| 4-Methylcatechol | Arachidonic Acid, Collagen | Impedance Aggregometry | More potent than acetylsalicylic acid | nih.govnih.gov |

| 4-Ethylcatechol | Arachidonic Acid, Collagen | Impedance Aggregometry | Strong antiplatelet activity | researchgate.netnih.gov |

| 4-Fluorocatechol | Arachidonic Acid, Collagen | Impedance Aggregometry | Strong antiplatelet activity | researchgate.netnih.gov |

| 2-Methoxy-4-ethylphenol | Arachidonic Acid, Collagen | Impedance Aggregometry | Strong antiplatelet activity | researchgate.netnih.gov |

| 3-Methylcatechol | Arachidonic Acid, Collagen | Impedance Aggregometry | Strong antiplatelet activity | researchgate.netnih.gov |

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models

Following promising in vitro data, the next crucial step is to evaluate the efficacy of 4-(Cyclohexylmethylamino)phenol analogs in living organisms. In vivo studies provide essential information on a compound's activity in a complex biological system.

Model Selection and Experimental Design Considerations

The selection of an appropriate animal model is paramount for obtaining relevant and translatable data. The choice of model depends on the therapeutic area of interest.

For antimicrobial studies , mouse models of infection are commonly used. For instance, in the evaluation of carvacrol, a natural phenolic compound, a mouse model of pneumonia was utilized to assess its efficacy against multidrug-resistant Klebsiella pneumoniae. mdpi.com The experimental design would typically involve infecting the animals and then administering the test compound. Key outcome measures would include animal survival rates and the bacterial load in relevant organs. mdpi.com

For anti-cancer investigations , xenograft models are frequently employed. In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. The test compound is then administered, and its effect on tumor growth is monitored over time.

For neuropharmacological effects , various behavioral tests in mice can be utilized. For example, the hot plate test can be used to assess analgesic activity, while the Irwin test provides a comprehensive screening of behavioral, neurological, and autonomic changes. mdpi.com

The expectorant properties of new drugs can be evaluated using a phenol red secretion model in mice. This involves the intraperitoneal administration of phenol red, and the amount secreted into the bronchoalveolar lavage fluid is quantified as a measure of mucus secretion. nih.gov

In all in vivo studies, careful consideration must be given to the experimental design, including the use of appropriate controls (vehicle and positive controls), randomization of animals, and blinding of investigators to the treatment groups to minimize bias.

Efficacy Endpoints and Biomarker Analysis

The preclinical assessment of novel therapeutic agents is a critical step in drug development, providing essential information on a compound's potential efficacy and mechanism of action. For analogs of 4-(Cyclohexylmethylamino)phenol, a compound with structural similarities to known bioactive molecules, preclinical efficacy studies would likely focus on a range of therapeutic areas depending on the specific modifications to the parent structure.

Given the phenolic and aminic nature of the core structure, these analogs hold potential for a variety of pharmacological activities, including but not limited to analgesic, anti-inflammatory, and neuroprotective effects. nih.govnih.gov Efficacy endpoints in preclinical models would be tailored to the anticipated therapeutic application. For instance, in the context of pain relief, rodent models of thermal, mechanical, or chemical-induced nociception would be employed to measure endpoints such as paw withdrawal latency or writhing responses. nih.gov For anti-inflammatory activity, models of induced inflammation, such as carrageenan-induced paw edema in rats, would be utilized, with reductions in swelling and levels of pro-inflammatory cytokines serving as key efficacy markers. gsconlinepress.com

Biomarker analysis plays a pivotal role in understanding the molecular mechanisms underlying a compound's effects. For 4-(Cyclohexylmethylamino)phenol analogs, this would involve the quantification of relevant biological molecules that are modulated by the compound's activity. In preclinical studies, this could include measuring levels of inflammatory mediators like prostaglandins (B1171923) and interleukins, or assessing the activity of enzymes involved in their synthesis. gsconlinepress.com Furthermore, given the structural resemblance to compounds with neuroprotective properties, biomarker analysis might also extend to markers of oxidative stress and neuronal damage in relevant disease models. nih.gov The identification of such biomarkers is crucial not only for demonstrating efficacy but also for patient selection and monitoring in potential future clinical trials.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling (excluding human data)

The preclinical development of any new chemical entity heavily relies on a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This understanding allows for the prediction of a compound's behavior in a biological system and helps in establishing a potential therapeutic window.

In Vitro Metabolic Stability and Permeability Assays

In vitro metabolic stability assays are fundamental in early drug discovery to predict how a compound will be metabolized in the body. nih.gov For 4-(Cyclohexylmethylamino)phenol analogs, these assays would typically involve incubating the compounds with liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog). nih.gov The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. Phenolic compounds are known to undergo phase II metabolism, primarily through glucuronidation and sulfation. nih.gov Therefore, it is anticipated that analogs of 4-(Cyclohexylmethylamino)phenol would be subject to similar metabolic pathways. The N-cyclohexylmethyl group may also be susceptible to oxidative metabolism. The stability of these analogs will be highly dependent on the specific chemical modifications made to the core structure.

Below is a hypothetical data table illustrating the kind of data generated from such an assay for a series of analogs.

| Compound ID | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Analog A | Rat Liver Microsomes | 35 | 45.2 |

| Analog B | Rat Liver Microsomes | 62 | 22.1 |

| Analog C | Mouse Liver Microsomes | 28 | 58.9 |

This table is for illustrative purposes only and does not represent actual experimental data.

A hypothetical data table for a Caco-2 permeability assay is presented below.

| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |

| Analog A | 15.2 | 16.1 | 1.06 |

| Analog B | 8.5 | 25.5 | 3.0 |

| Analog C | 22.1 | 21.8 | 0.99 |

This table is for illustrative purposes only and does not represent actual experimental data. An efflux ratio greater than 2 may suggest active efflux by transporters like P-glycoprotein.

Species-Specific Disposition and Clearance Characteristics

Following in vitro characterization, the pharmacokinetic properties of promising 4-(Cyclohexylmethylamino)phenol analogs would be investigated in preclinical species such as rats and mice. nih.govsilae.it These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of the compounds in vivo.

After administration (typically intravenously and orally), blood samples are collected at various time points to determine the plasma concentration-time profile of the drug and its major metabolites. nih.gov Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%) are then calculated.

For phenolic compounds, significant inter-species differences in metabolism can exist, which can impact their pharmacokinetic profiles. researchgate.net For example, the extent of glucuronidation versus sulfation can vary between rats and dogs. Understanding these species-specific differences is vital for extrapolating preclinical data to predict human pharmacokinetics.

The disposition of the compound, which describes its distribution and elimination from the body, is also assessed. This can involve radiolabeling the compound to trace its presence in various tissues and excreta (urine and feces). Such studies would reveal the primary routes of elimination for 4-(Cyclohexylmethylamino)phenol analogs and identify any potential for tissue accumulation.

A summary of hypothetical pharmacokinetic parameters in rats for a lead analog might look like this:

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 580 | 320 |

| Tmax (h) | 0.25 | 1.5 |

| AUC (ng·h/mL) | 1250 | 2500 |

| t½ (h) | 2.8 | 3.1 |

| CL (mL/min/kg) | 13.3 | - |

| Vd (L/kg) | 3.2 | - |

| F (%) | - | 20 |

This table is for illustrative purposes only and does not represent actual experimental data.

Q & A

Q. How are computational methods integrated to predict the compound’s behavior in novel reaction environments?

- Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or GROMACS) model solvation effects and transition states. QSAR models correlate substituent effects (e.g., Hammett constants) with reactivity. Machine learning (e.g., neural networks) predicts reaction outcomes from historical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.